4-Methyl-2-(methylthio)phenylboronic acid pinacol ester
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Overview
Description
4-Methyl-2-(methylthio)phenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a methyl group and a methylthio group, and the boronic acid is esterified with pinacol. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in organic chemistry .
Mechanism of Action
Target of Action
It’s known that boronic esters, in general, are highly valuable building blocks in organic synthesis . They are often used in metal-catalyzed carbon-carbon bond formation reactions like the Suzuki–Miyaura reaction .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . This process involves the removal of the boron moiety from the boronic ester, which is a radical approach . The protodeboronation of pinacol boronic esters allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
Biochemical Pathways
The compound affects several biochemical pathways. It plays a significant role in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . Moreover, the boron moiety can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and various C–C bond formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s important to note that the stability of boronic esters can pose challenges in terms of their removal at the end of a sequence if required .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s protodeboronation has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Action Environment
The action of the compound can be influenced by environmental factors. For instance, the rate of hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological pH . Also, the kinetics of this reaction is dependent on the substituents in the aromatic ring . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(methylthio)phenylboronic acid pinacol ester typically involves the reaction of 4-Methyl-2-(methylthio)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as toluene, under reflux conditions. The resulting ester is then purified by evaporation of the solvent and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(methylthio)phenylboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The boronic ester can be reduced to the corresponding borane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Boranes.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-Methyl-2-(methylthio)phenylboronic acid pinacol ester has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-Methylphenylboronic acid
- 2-Methylthiophenylboronic acid
- 4-(Methylthio)phenylboronic acid
Uniqueness
4-Methyl-2-(methylthio)phenylboronic acid pinacol ester is unique due to the presence of both a methyl and a methylthio group on the phenyl ring, which provides distinct electronic and steric properties. These properties enhance its reactivity and selectivity in cross-coupling reactions compared to other boronic esters .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-methyl-2-methylsulfanylphenyl)-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO2S/c1-10-7-8-11(12(9-10)18-6)15-16-13(2,3)14(4,5)17-15/h7-9H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMICOJPEXEUMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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